Selectivity Profile Differentiation: CDK1-IN-2 Exhibits Non-Selective Kinase Inhibition Versus RO-3306 Defined Selectivity
Broad-spectrum kinase profiling of CDK1-IN-2 revealed nonselective inhibition of several kinases, indicating that the compound does not exhibit meaningful selectivity for CDK1 over other kinase targets . In contrast, RO-3306 demonstrates defined selectivity: it inhibits CDK1/cyclin B1 with Ki = 35 nM, shows approximately 10-fold selectivity over CDK2/cyclin E (Ki = 340 nM), and over 57-fold selectivity over CDK4/cyclin D (Ki > 2000 nM) [1]. Flavopiridol, a broad-spectrum comparator, inhibits CDK1, CDK2, and CDK4 with IC50 values of 30 nM, 170 nM, and 100 nM respectively, representing a pan-CDK inhibition profile distinct from both .
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Nonselective inhibition of several kinases; no quantitative selectivity ratio available |
| Comparator Or Baseline | RO-3306: CDK1 Ki = 35 nM; CDK2 Ki = 340 nM (~10-fold selectivity); CDK4 Ki > 2000 nM (>57-fold); Flavopiridol: CDK1/2/4 IC50 = 30/170/100 nM (pan-CDK) |
| Quantified Difference | RO-3306 provides defined ~10-fold CDK1 selectivity window; CDK1-IN-2 selectivity not quantifiable due to broad nonselectivity |
| Conditions | In vitro kinase activity assays (Ki determination and IC50 measurements) |
Why This Matters
For experiments requiring CDK1-specific inhibition to attribute functional effects to CDK1 rather than other kinases, RO-3306 provides a verifiable selectivity window while CDK1-IN-2's nonselective profile complicates mechanistic interpretation.
- [1] Bertin Bioreagent. Ro 3306 (CAT N° 15149) Technical Datasheet. Ki values for CDK1/cyclin B1, CDK1/cyclin A, CDK2, PKC, SGK, CDK4. View Source
